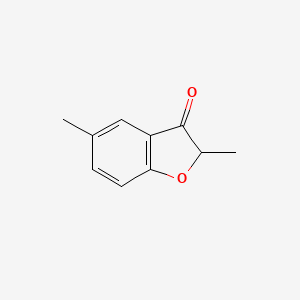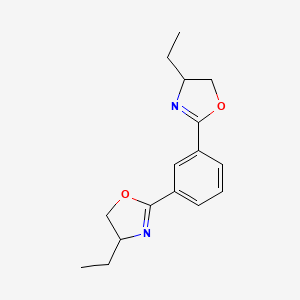![molecular formula C30H26CuN2O2 B15207146 copper;4-methyl-2-[N-[2-[[(5-methyl-2-oxidophenyl)-phenylmethylidene]amino]ethyl]-C-phenylcarbonimidoyl]phenolate](/img/structure/B15207146.png)
copper;4-methyl-2-[N-[2-[[(5-methyl-2-oxidophenyl)-phenylmethylidene]amino]ethyl]-C-phenylcarbonimidoyl]phenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,2’-[1,2-ethanediylbis[nitrilo(phenylmethylidyne)]]bis[4-methyl-, copper complex is a coordination compound that features a copper ion coordinated to a ligand derived from phenol and ethylenediamine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[1,2-ethanediylbis[nitrilo(phenylmethylidyne)]]bis[4-methyl-, copper complex typically involves the reaction of copper salts with the ligand precursor. The ligand precursor is synthesized by the condensation of salicylaldehyde derivatives with ethylenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2,2’-[1,2-ethanediylbis[nitrilo(phenylmethylidyne)]]bis[4-methyl-, copper complex undergoes various chemical reactions, including:
Oxidation: The copper center can undergo oxidation-reduction reactions, making it useful in catalytic processes.
Substitution: The phenolic and imine groups can participate in substitution reactions, allowing for the modification of the ligand structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent decomposition of the complex .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized forms of the ligand, while substitution reactions can introduce new functional groups into the ligand structure .
Aplicaciones Científicas De Investigación
Phenol, 2,2’-[1,2-ethanediylbis[nitrilo(phenylmethylidyne)]]bis[4-methyl-, copper complex has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biological Studies: Research is ongoing to explore its potential as an antimicrobial agent and its interactions with biological molecules
Mecanismo De Acción
The mechanism of action of Phenol, 2,2’-[1,2-ethanediylbis[nitrilo(phenylmethylidyne)]]bis[4-methyl-, copper complex involves the coordination of the copper ion to the ligand, which stabilizes the complex and allows it to participate in various chemical reactions. The copper center can undergo redox reactions, facilitating catalytic processes. The phenolic and imine groups in the ligand also play a role in the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2,2’-[1,2-ethanediylbis[nitrilo(phenylmethylidyne)]]bis-: This compound lacks the copper ion but has a similar ligand structure.
Salicylaldehyde Ethylenediamine Complexes: These complexes feature different metal ions coordinated to a similar ligand structure
Uniqueness
The presence of the copper ion in Phenol, 2,2’-[1,2-ethanediylbis[nitrilo(phenylmethylidyne)]]bis[4-methyl-, copper complex imparts unique catalytic properties and reactivity compared to similar compounds. This makes it particularly valuable in catalytic applications and material science research .
Propiedades
Fórmula molecular |
C30H26CuN2O2 |
|---|---|
Peso molecular |
510.1 g/mol |
Nombre IUPAC |
copper;4-methyl-2-[N-[2-[[(5-methyl-2-oxidophenyl)-phenylmethylidene]amino]ethyl]-C-phenylcarbonimidoyl]phenolate |
InChI |
InChI=1S/C30H28N2O2.Cu/c1-21-13-15-27(33)25(19-21)29(23-9-5-3-6-10-23)31-17-18-32-30(24-11-7-4-8-12-24)26-20-22(2)14-16-28(26)34;/h3-16,19-20,33-34H,17-18H2,1-2H3;/q;+2/p-2 |
Clave InChI |
FFXUDRMFXOTTAJ-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=C(C=C1)[O-])C(=NCCN=C(C2=CC=CC=C2)C3=C(C=CC(=C3)C)[O-])C4=CC=CC=C4.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B15207072.png)
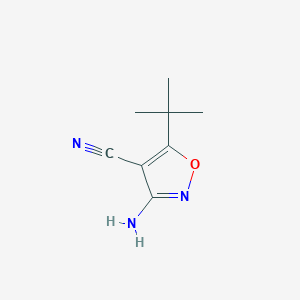
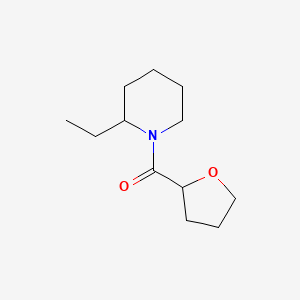
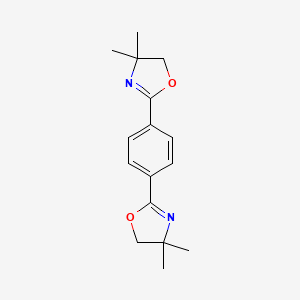
![2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole](/img/structure/B15207088.png)

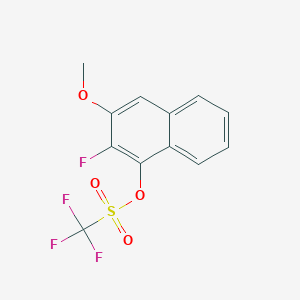

![Pyrrolo[1,2-a]pyrazine-1-methanamine](/img/structure/B15207123.png)

![2-(Difluoromethoxy)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B15207134.png)
